2,2,4,4-tetramethylcyclobutan-1-one

Description

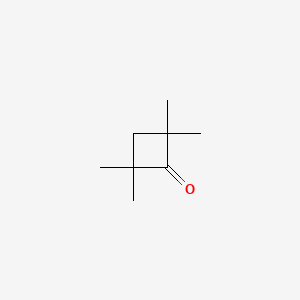

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLNWFTKZQEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338690 | |

| Record name | 2,2,4,4-Tetramethylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-75-3 | |

| Record name | 2,2,4,4-Tetramethylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Pathways of 2,2,4,4 Tetramethylcyclobutan 1 One

Ring-Opening Reactions and Associated Mechanisms

The inherent ring strain in the cyclobutane (B1203170) ring of 2,2,4,4-tetramethylcyclobutan-1-one makes it susceptible to various ring-opening reactions. These reactions can be initiated through nucleophilic attack, radical processes, or photochemical excitation, leading to the formation of diverse acyclic products.

Nucleophilic Attack and Cyclobutane Ring Cleavage

The carbonyl group in this compound is subject to nucleophilic addition, a common reaction for ketones. masterorganicchemistry.comleah4sci.comyoutube.com Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds, can attack the electrophilic carbonyl carbon. stackexchange.comstackexchange.com This addition initially forms a tetrahedral alkoxide intermediate. Due to the significant ring strain of the cyclobutane ring, this intermediate can undergo subsequent ring cleavage.

The general mechanism involves the initial 1,2-addition of the nucleophile to the carbonyl group. stackexchange.comstackexchange.com The resulting alkoxide may then undergo a C-C bond cleavage, driven by the release of ring strain. This cleavage is facilitated by the formation of a more stable, open-chain enolate or a related intermediate, which can then be protonated upon workup to yield the final acyclic product. The regioselectivity of the ring cleavage would be influenced by the stability of the resulting carbanionic species.

Radical Processes Initiated by Iminyl-Radical-Triggered C-C Bond Cleavage in Cyclobutanone (B123998) Oximes

Derivatives of this compound, specifically its oxime and oxime esters, serve as effective precursors for radical-mediated ring-opening reactions. beilstein-journals.orgrsc.org These reactions are typically initiated by the generation of an iminyl radical from the corresponding oxime derivative. nih.govarpgweb.comrsc.org The formation of the iminyl radical can be achieved through various methods, including single-electron transfer (SET) from a photocatalyst or a transition metal catalyst. beilstein-journals.orgsci-hub.se

Once formed, the highly reactive iminyl radical readily undergoes β-scission, which in this case corresponds to the cleavage of a C-C bond within the strained cyclobutane ring. masterorganicchemistry.comrsc.org This fragmentation is thermodynamically favorable due to the release of ring strain and the formation of a stable cyano-substituted alkyl radical. rsc.org This distal cyano-substituted alkyl radical is a versatile intermediate that can be trapped by a variety of radical acceptors, leading to the formation of a diverse range of functionalized aliphatic nitriles. beilstein-journals.org

These transformations can be catalyzed by transition metals like copper or nickel, or they can be promoted by visible light photoredox catalysis. arpgweb.comsci-hub.sebeilstein-archives.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process.

Table 1: Key Features of Iminyl-Radical-Triggered Ring-Opening of Cyclobutanone Oxime Derivatives

| Feature | Description | References |

| Radical Precursor | Cyclobutanone oximes or oxime esters | beilstein-journals.orgarpgweb.com |

| Radical Initiation | Single-electron transfer (SET) from a photocatalyst or transition metal catalyst | beilstein-journals.orgsci-hub.se |

| Key Intermediate | Iminyl radical | rsc.orgnih.govrsc.org |

| Ring-Opening Step | β-Scission (C-C bond cleavage) of the iminyl radical | masterorganicchemistry.comrsc.org |

| Driving Force | Release of ring strain and formation of a stable cyanoalkyl radical | rsc.org |

| Products | Functionalized aliphatic nitriles | beilstein-journals.orgbeilstein-archives.org |

Photoinduced Ring-Opening Dynamics in Cyclobutanones

The photochemistry of cyclic ketones, including cyclobutanones, is characterized by a variety of competing deactivation pathways following electronic excitation. researchgate.net For this compound, photoexcitation can lead to ring-opening through processes such as the Norrish Type-I reaction. wikipedia.orgnumberanalytics.comyoutube.com

The Norrish Type-I reaction is a hallmark of the photochemistry of aldehydes and ketones. wikipedia.orgnumberanalytics.com It involves the homolytic cleavage of the α-carbon-carbon bond following photoexcitation to a singlet or triplet excited state. wikipedia.orgyoutube.com In the case of strained cyclic ketones like cyclobutanone, the Norrish Type-I cleavage is a particularly efficient process. researchgate.net

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1). Through intersystem crossing, it can populate the triplet state (T1). From either of these excited states, the molecule can undergo α-cleavage, leading to the formation of a 1,4-acyl-alkyl diradical intermediate. The stability of the radical fragments formed plays a crucial role in the reaction's progression. wikipedia.org

The initially formed 1,4-acyl-alkyl diradical from the Norrish Type-I cleavage of this compound can undergo several subsequent reactions, leading to a variety of photoproducts. wikipedia.orgyoutube.com These deactivation channels include:

Decarbonylation: The acyl radical portion of the diradical can lose a molecule of carbon monoxide (CO) to form a new 1,3-diradical. This diradical can then cyclize to form a cyclopropane (B1198618) derivative or undergo rearrangement to form alkenes.

Intramolecular Disproportionation: The diradical can undergo intramolecular hydrogen abstraction to form an unsaturated aldehyde or a ketene (B1206846).

Ring Closure: The diradical can recombine to reform the starting cyclobutanone.

The photolysis of the closely related 2,2,4,4-tetramethylcyclobutane-1,3-dione has been studied, and its photochemistry provides insight into the expected products from this compound. acs.org The expected photoproducts from the photolysis of this compound are summarized in the table below.

Table 2: Expected Photoproducts from the Photolysis of this compound

| Product Type | Specific Product(s) | Formation Pathway | References |

| Alkenes | Isobutylene, 2,4-dimethyl-1-pentene | Decarbonylation followed by rearrangement or disproportionation | wikipedia.orgyoutube.com |

| Cyclopropanes | 1,1,2,2-Tetramethylcyclopropane (B1198135) | Decarbonylation followed by cyclization | wikipedia.orgyoutube.com |

| Unsaturated Aldehydes | 3,3-Dimethylbutanal | Intramolecular disproportionation | wikipedia.orgyoutube.com |

| Ketenes | Dimethylketene | Intramolecular disproportionation | wikipedia.org |

Cycloaddition Reactions Involving this compound Derivatives

While this compound itself is not typically a substrate for cycloaddition reactions, its derivatives can be transformed into reactive intermediates that participate in such transformations. A notable example is the 1,3-dipolar cycloaddition of 2,2,4,4-tetramethylcyclobutane-1-one-3-thione S-methylide. researchgate.net

This reactive thiocarbonyl ylide is generated in situ from a 1,3,4-thiadiazoline precursor, which is synthesized from 2,2,4,4-tetramethylcyclobutane-1,one-3-thione and diazomethane (B1218177). The thiadiazoline readily loses nitrogen gas upon gentle heating to yield the transient thiocarbonyl ylide. This 1,3-dipole can then be trapped by a variety of electron-deficient dipolarophiles, including alkenes, alkynes, and compounds with C=S, C=O, and N=N double bonds. researchgate.net These [3+2] cycloaddition reactions lead to the formation of five-membered heterocyclic rings.

Table 3: Cycloaddition Reactions of 2,2,4,4-Tetramethylcyclobutane-1-one-3-thione S-methylide with Various Dipolarophiles

| Dipolarophile | Product Type | Reference |

| Dimethyl acetylenedicarboxylate | Dihydrothiophene derivative | researchgate.net |

| Fumaronitrile | Tetrahydrothiophene derivative | researchgate.net |

| Maleonitrile | Tetrahydrothiophene derivative | researchgate.net |

| Maleic anhydride | Tetrahydrothiophene derivative | researchgate.net |

| N-Phenylmaleimide | Tetrahydrothiophene derivative | researchgate.net |

| Thiobenzophenone | Dithiolane derivative | researchgate.net |

| Chloral | Oxathiolane derivative | researchgate.net |

| Dimethyl azodicarboxylate | Thiadiazolidine derivative | researchgate.net |

Reactions with Electrophilic Carbenes and Mechanistic Pathways

Electrophilic carbenes, highly reactive intermediates, react with alkenes in a [2+1] cycloaddition to form cyclopropanes. nih.govlibretexts.orglumenlearning.com The reaction of an electrophilic carbene, such as methylene (B1212753) (CH₂), with an alkene proceeds in a concerted manner, meaning the new bonds are formed simultaneously. youtube.com This stereospecific reaction preserves the stereochemistry of the starting alkene. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane. libretexts.orgyoutube.com

Carbenes are typically generated in situ. lumenlearning.com For example, diazomethane (CH₂N₂) can be photolyzed to produce methylene carbene. masterorganicchemistry.com Halogenated carbenes, like dichlorocarbene (B158193) (CCl₂), can be formed from chloroform (B151607) (CHCl₃) using a strong base. libretexts.org These carbenes readily add to double bonds to create cyclopropane rings. libretexts.org

Reactions with Nucleophilic Carbenes and Product Formation

In contrast to their electrophilic counterparts, the [2+1] cycloaddition reactions of nucleophilic carbenes with olefins are less common. nih.govchemrxiv.org However, recent research has shown that visible light can induce singlet nucleophilic carbenes to undergo rapid [2+1] cycloaddition with tethered olefins. nih.govchemrxiv.org This method allows for the synthesis of unique bicyclic systems, such as bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds, without the need for catalysts or photosensitizers. nih.govchemrxiv.orgchemrxiv.org The reaction is highly stereospecific and provides access to valuable siloxy-derived bicyclic compounds. chemrxiv.org

Hetero-Diels-Alder Reactions and Regioselectivity

The hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocyclic rings. organic-chemistry.org It is a variation of the Diels-Alder reaction where either the diene or the dienophile contains a heteroatom, most commonly nitrogen or oxygen. organic-chemistry.org This [4+2] cycloaddition involves the interaction of the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. libretexts.org The reaction is driven by the formation of more stable sigma bonds from pi bonds. libretexts.org

The regioselectivity of the hetero-Diels-Alder reaction is influenced by the electronic properties of the reactants. organic-chemistry.org Generally, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org However, "inverse-demand" Diels-Alder reactions occur when an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org In the context of this compound, its corresponding thioketone derivative can act as a "superdienophile" in reactions with α-nitrosoalkenes. nih.gov These reactions exhibit high periselectivity and regioselectivity, leading to the formation of a single constitutional isomer out of eight possibilities. nih.gov

1,3-Dipolar Cycloadditions with Thiocarbonyl Ylides

1,3-Dipolar cycloadditions are a versatile class of reactions for synthesizing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com This reaction involves a 1,3-dipole, such as a thiocarbonyl ylide, and a dipolarophile. wikipedia.org While the concerted pericyclic mechanism is widely accepted for most 1,3-dipolar cycloadditions, some examples involving thiocarbonyl ylides proceed through a stepwise mechanism. slideshare.net

The regioselectivity of these cycloadditions is governed by factors like frontier molecular orbital (FMO) theory, steric interactions, and stereoelectronic interactions. wikipedia.org While the reaction of this compound itself with thiocarbonyl ylides is not explicitly detailed in the provided context, the general principles of 1,3-dipolar cycloadditions are well-established. wikipedia.orgnumberanalytics.comnih.gov These reactions are crucial for creating complex heterocyclic structures. nih.gov

Chemical Transformations and Rearrangements

Beyond cycloaddition reactions, this compound and its derivatives can undergo various transformations and rearrangements.

Transformation of Thioketones to Disulfanes

While the direct transformation of 2,2,4,4-tetramethylcyclobutan-1-thione to a disulfane (B1208498) is not explicitly described, the dimerization of thiochalcones, which are also thioketones, provides insight into this type of reactivity. Thiochalcones can undergo a regioselective but reversible dimerization. nih.gov This process is under kinetic control. nih.gov

Rearrangements Leading to Ring-Expanded Products

The strained four-membered ring of cyclobutane derivatives makes them susceptible to ring expansion rearrangements, often driven by the formation of a more stable, less strained ring system like a cyclopentane. chemistrysteps.comyoutube.com These rearrangements typically proceed through a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com When a carbocation is formed adjacent to a cyclobutane ring, an alkyl shift can occur, leading to ring expansion. masterorganicchemistry.com For example, the hydrolysis of a cyclobutylmethyl halide can result in a cyclopentanol (B49286) product. chemistrysteps.comyoutube.com This transformation highlights the thermodynamic driving force to relieve the ring strain of the cyclobutane. chemistrysteps.com The stability of carbocations increases from primary to secondary to tertiary, and rearrangements will occur if a more stable carbocation can be formed. chemistrysteps.comyoutube.com

Elimination Reactions in N-Substituted Nitrones

N-substituted nitrones derived from this compound can theoretically undergo elimination reactions, a process of significant interest in synthetic organic chemistry. These reactions are analogous to the well-known Cope elimination of tertiary amine oxides and can provide a pathway to olefins and oximes. The study of such reactions in sterically hindered systems, like those involving the 2,2,4,4-tetramethylcyclobutyl moiety, offers insights into the influence of steric hindrance on reaction mechanisms and outcomes.

The thermal elimination of nitrones typically proceeds through a concerted, intramolecular, cyclic transition state. rsc.orgrsc.org This syn-elimination mechanism involves the abstraction of a β-hydrogen atom by the nitrone oxygen, leading to the formation of an alkene and an oxime. The stereochemistry of the starting nitrone and the nature of the substituents can significantly influence the reaction's feasibility and the distribution of products. rsc.org

For an N-substituted nitrone derived from this compound, the general pathway for thermal elimination would involve the N-alkyl or N-aryl substituent. The reaction would necessitate the presence of a hydrogen atom on the β-carbon of the N-substituent. The bulky 2,2,4,4-tetramethylcyclobutyl group is expected to exert considerable steric influence on the transition state of the elimination.

Detailed mechanistic studies on the thermal elimination of a series of N-(diarylmethylene)-t-butylamine N-oxides have indicated that the reaction likely proceeds through a non-synchronous concerted mechanism. rsc.org The activation parameters for these reactions are consistent with a highly ordered, cyclic transition state. rsc.org The solvent has been observed to play a role, with protic solvents potentially influencing the reaction rate. rsc.org

While the general principles of nitrone elimination are established, specific research detailing the elimination reactions of N-substituted nitrones derived directly from this compound is not extensively documented in the reviewed literature. However, based on analogous systems, it can be inferred that such nitrones would undergo thermal elimination if a β-hydrogen is available on the N-substituent. The high degree of steric congestion around the nitrone function due to the four methyl groups on the cyclobutane ring might necessitate more forcing reaction conditions (i.e., higher temperatures) compared to less hindered systems. nih.gov

Computational and Theoretical Investigations of 2,2,4,4 Tetramethylcyclobutan 1 One Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has emerged as a primary computational method for studying the electronic structure and reactivity of chemical systems. It allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, intermediates, and the transition states that connect them.

A reaction's energy profile, also known as a reaction coordinate diagram, maps the potential energy of a system as it transforms from reactants to products. wikipedia.org The peaks on this profile represent transition states—the highest energy points along a reaction pathway—which are unstable arrangements of atoms that must be surpassed for a reaction to proceed. wikipedia.orgchemguide.co.uk The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. khanacademy.org DFT calculations are highly effective at locating the geometries of these fleeting transition states and calculating their corresponding energies. researchgate.net

In the context of thioketones derived from 2,2,4,4-tetramethylcyclobutane-1,3-dione, DFT studies have been used to map out the energy profiles for reactions with carbenes. bohrium.comnih.gov These calculations reveal whether a reaction proceeds in a single step or through multiple steps involving transient intermediates. bohrium.com For instance, a multi-step reaction will have an energy profile with high-energy wells corresponding to intermediates, connected by transition state peaks. wikipedia.orgresearchgate.net By analyzing the Gibbs free energies of activation, researchers can predict the feasibility and kinetics of different proposed mechanisms. researchgate.net

Table 1: Key Concepts in Energy Profile Analysis

| Term | Definition | Significance |

|---|---|---|

| Reactants | The starting materials of a chemical reaction. | The initial point on the energy profile. |

| Products | The substances formed as a result of a chemical reaction. | The final point on the energy profile. |

| Transition State (TS) | The highest-energy molecular configuration along the reaction pathway between reactants and products. chemguide.co.uk | The energy of the TS determines the activation energy; it is an unstable structure. wikipedia.org |

| Intermediate | A relatively stable molecule formed as a temporary species in a multi-step reaction mechanism. wikipedia.org | Represented by a valley between two transition states on the energy profile. |

| Activation Energy (ΔG‡) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between reactants and the transition state. khanacademy.org | A lower activation energy leads to a faster reaction rate. |

DFT calculations have provided a detailed molecular-level understanding of the addition of carbenes to thioketones, specifically those derived from 2,2,4,4-tetramethylcyclobutane-1,3-dione. bohrium.comnih.gov These studies show that the reaction mechanism is highly dependent on the electronic nature of the carbene. bohrium.com

Reactions involving electrophilic carbenes, such as dichlorocarbene (B158193) and dibromocarbene, are shown to proceed via a stepwise mechanism. The process is initiated by the carbene attacking the nucleophilic sulfur atom of the thioketone. This leads to the formation of a transient thiocarbonyl ylide as a distinct intermediate. In contrast, reactions with more nucleophilic carbenes, like dimethoxycarbene, follow a different path. These occur through a single-step, concerted [2+1] cycloaddition, where the carbene attacks the C=S bond directly without forming a stable intermediate. bohrium.comnih.gov

Interestingly, difluorocarbene, despite being a dihalocarbene, behaves more like a nucleophilic species in these reactions, similar to dimethoxycarbene. bohrium.comnih.gov DFT studies rationalize the significantly higher reactivity of the thioketone group compared to the ketone group within the same molecule, 3-thioxo-2,2,4,4-tetramethylcyclobutanone, providing a solid theoretical foundation for the observed chemical behavior. bohrium.com

Table 2: DFT-Elucidated Mechanisms of Carbene Addition to Cycloaliphatic Thioketones

| Carbene Type | Example(s) | Mechanism | Key Feature |

|---|---|---|---|

| Electrophilic | Dichlorocarbene, Dibromocarbene | Stepwise | Initial attack on the sulfur atom forms a thiocarbonyl ylide intermediate. bohrium.com |

| Nucleophilic | Dimethoxycarbene | Concerted [2+1] Cycloaddition | Single-step reaction involving attack on the C=S double bond. bohrium.comnih.gov |

| Ambiphilic | Difluorocarbene | Concerted [2+1] Cycloaddition | Reacts as a nucleophilic species, similar to dimethoxycarbene. bohrium.comnih.gov |

The hydrogenation of the ketone group in 2,2,4,4-tetramethylcyclobutanedione is a key step in producing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), which exists as a mixture of cis and trans isomers. wikipedia.org While specific DFT studies focusing solely on the cis-selectivity in the hydrogenation of 2,2,4,4-tetramethylcyclobutan-1-one were not prominent in the surveyed literature, the principles of using DFT to understand stereoselectivity are well-established for other systems. sciopen.comresearchgate.netnih.gov

DFT calculations can be employed to model the adsorption of the ketone onto a catalyst surface and the subsequent hydrogen transfer steps. By comparing the activation energy barriers for the transition states leading to the cis and trans products, researchers can predict the favored isomer. The analysis would involve examining the steric interactions between the bulky methyl groups on the cyclobutane (B1203170) ring and the catalyst surface. The transition state that minimizes these steric repulsions would be lower in energy, thus explaining the observed selectivity. For example, in CO₂ hydrogenation studies on various catalysts, DFT has been used to map out reaction pathways and identify the factors controlling product selectivity, such as the stability of intermediates and the energy barriers of competing pathways. sciopen.comnih.gov A similar approach would be invaluable for rationalizing and predicting the cis/trans ratio in the hydrogenation of substituted cyclobutanones.

Regioselectivity refers to the preference for one direction of bond formation over another in a chemical reaction, leading to a specific constitutional isomer. In cycloaddition reactions, such as the [4+2] Diels-Alder or [2+2] cycloadditions, DFT is a powerful tool for predicting which regioisomer will be the major product. numberanalytics.comlibretexts.org This is often achieved by applying Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

The regioselectivity of the addition of carbenes to 3-thioxo-2,2,4,4-tetramethylcyclobutanone has been rationalized using DFT. bohrium.com The calculations, supported by an analysis of Parr functions which quantify local electrophilicity and nucleophilicity, explain why electrophilic carbenes preferentially attack the sulfur atom. bohrium.com In more general cycloaddition contexts, the substituents on the reacting partners play a crucial role. Electron-donating groups on one reactant and electron-withdrawing groups on the other can strongly influence the HOMO-LUMO energy gap and the orbital coefficients, thereby dictating the regiochemical outcome. libretexts.org DFT calculations can precisely quantify these electronic effects to provide accurate predictions of regioselectivity. numberanalytics.comresearchgate.net

Quantum Chemical Calculations of Excited State Dynamics

While DFT is the workhorse for ground-state chemistry, understanding photochemical reactions requires methods that can accurately describe electronic excited states. Quantum chemical calculations, such as Time-Dependent DFT (TD-DFT) and multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF), are used to explore the potential energy surfaces of excited states and model their dynamic behavior. arxiv.orgnih.gov

The photochemistry of cyclobutanone (B123998), the parent compound of this compound, has been investigated through theoretical calculations. researchgate.netresearchgate.net Upon photoexcitation to the first excited singlet state (S₁), which has n → π* character, cyclobutanone can undergo a Norrish Type-I reaction. researchgate.net This process involves the cleavage of one of the α-carbon-carbonyl carbon bonds, leading to the formation of a biradical species. researchgate.net

Theoretical models suggest that after initial excitation, the molecule evolves on the S₁ potential energy surface. The ring-opening is often ballistic, meaning it occurs rapidly once the molecule reaches the relevant part of the surface. researchgate.net The S₁ state can decay back to the ground state (S₀) through pathways that may involve conical intersections—points where the potential energy surfaces of two electronic states cross. These intersections provide highly efficient funnels for non-radiative decay. researchgate.net The dynamics on the S₁ surface, and the subsequent reactions of the biradical intermediate, determine the final photoproducts, which can include ethene, ketene (B1206846), carbon monoxide, and propene. researchgate.netresearchgate.net Similar mechanisms are expected to operate for the first triplet excited state (T₁), although the timescales and branching ratios between different products may differ. The presence of the four methyl groups in this compound would influence the energetics and dynamics of these ring-opening processes compared to the unsubstituted parent molecule.

Nonadiabatic Dynamics and Conical Intersections

In the study of photochemical reactions, the Born-Oppenheimer approximation, which separates nuclear and electronic motion, often breaks down. nih.gov This is particularly true in regions of the potential energy surface where electronic states become close in energy or degenerate. nih.govfrontiersin.org The dynamics in these situations are termed nonadiabatic and are frequently governed by the presence of conical intersections (CIs). nih.govresearchgate.net

Conical intersections are points of degeneracy between two or more electronic potential energy surfaces in polyatomic molecules. researchgate.netaps.org These points act as photochemical funnels, enabling highly efficient, ultrafast, and radiationless transitions from an excited electronic state to a lower-lying state. nih.govresearchgate.netnih.gov The topography of the conical intersection, whether it is peaked or sloped, plays a critical role in determining the rates, yields, and products of a photochemical reaction. researchgate.netrsc.org The presence of these intersections is a key mechanistic feature of many organic photochemical reactions, allowing molecules to access nuclear configurations that are thermally inaccessible. nih.gov

For cyclic ketones like cyclobutanone, the parent compound of this compound, nonadiabatic dynamics are crucial for understanding their behavior upon UV excitation. nih.gov After absorbing a photon and transitioning to an excited singlet state (S₁), the molecule's fate is determined by the interplay of various decay pathways. nih.gov The dynamics near conical intersections dictate whether the molecule will return to the ground state (S₀) non-reactively or proceed to form photoproducts. rsc.orgnih.gov Theoretical models and simulations, such as ab initio multiple spawning (AIMS) non-adiabatic molecular dynamics (NAMD), are employed to trace the reaction pathways from the initially excited state through the conical intersection to the final products. nih.gov These computational methods can locate minimum energy conical intersections (MECIs) and explore the reaction dynamics, revealing how the molecule's geometry changes over picosecond and femtosecond timescales. nih.govnih.gov The efficiency of passing through a conical intersection can be influenced by geometric phases, which are topological effects that can cause quantum interference between different nuclear wavepackets. nih.govresearchgate.net

Analysis of Ring Strain Effects on Reactivity and Energetics

The four-membered ring of the cyclobutane system, present in this compound, is characterized by significant ring strain. libretexts.orglibretexts.org This strain arises from two main factors: angle strain, due to the deviation of the internal C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle (109.5°), and torsional strain, resulting from the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orglibretexts.org In its ground state, cyclobutane adopts a puckered or "butterfly" conformation to slightly alleviate this torsional strain, though this increases angle strain. libretexts.org

Quantification of Ring Strain Energy and its Influence on Bond Fission Barriers

The total ring strain energy of a cycloalkane can be quantified by comparing its experimental heat of combustion per methylene (B1212753) (-CH₂-) group to that of a strain-free reference, such as cyclohexane (B81311) or a long-chain alkane. libretexts.orgstackexchange.com For the parent cyclobutane ring, the total strain energy is significant, with reported values around 26.3 to 26.9 kcal/mol. masterorganicchemistry.com In the case of cyclobutanone, the presence of the sp²-hybridized carbonyl carbon slightly alters the geometry and strain, but the ring remains highly strained. Computational studies using high-level theory have calculated the ring strain energy of cyclobutanone to be substantially higher than that of larger cyclic ketones, at approximately 120 kJ mol⁻¹ (about 28.7 kcal/mol). nih.gov

This high ring strain has a direct and pronounced effect on the barriers for bond fission. In the context of the Norrish Type-I photochemical reaction of cyclic ketones, the initial step is the cleavage of the α-C-C bond adjacent to the carbonyl group. nih.gov The significant ring strain in cyclobutanone facilitates this ring-opening pathway by lowering the energy barrier for this α-cleavage on the excited (S₁) potential energy surface. nih.gov This is a key reason why the photochemistry of cyclobutanone is dominated by ring-opening products, as the release of strain provides a strong thermodynamic driving force that contributes to lowering the activation energy for the initial bond-breaking event. nih.gov

| Compound | Ring Strain Energy (kJ/mol) | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Cyclobutanone | ~120 nih.gov | ~28.7 |

| Cyclopentanone | ~41 nih.gov | ~9.8 |

| Cyclohexanone | ~29 nih.gov | ~6.9 |

Correlation of Ring Strain with Reaction Rates and Thermochemical Parameters

However, the effect of ring strain on reactivity is not universal for all reaction types. For reactions where the ring structure is largely maintained in the transition state, the influence of ring strain on the reaction rate can be minimal. For example, in the general-base catalyzed enolization of cyclobutanone, where a proton is removed from the α-carbon, studies have shown that ring strain has very little effect on the energy barrier to deprotonation when compared to unstrained systems like acetone. nih.govacs.org This indicates that the transition state for this specific reaction does not involve significant relief of the ring strain. Therefore, while ring strain is a critical parameter influencing thermochemistry and reaction rates, its impact is highly dependent on the specific reaction mechanism and the geometry of the transition state. pitt.edunih.gov

| Compound | Reaction | Catalyst | Second-Order Rate Constant (k_B) | Observation |

|---|---|---|---|---|

| Cyclobutanone | Enolization in D₂O | 3-Quinuclidinone | 3.3 x 10⁻⁴ M⁻¹s⁻¹ nih.govacs.org | Ring strain has very little effect on the energy barrier to deprotonation for this reaction. nih.govacs.org |

| Acetone | Enolization (comparison) | - | - |

Spectroscopic Characterization in Advanced Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Productsuobasrah.edu.iqorganicchemistrydata.orgnih.gov

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing information on the connectivity and chemical environment of atoms. uobasrah.edu.iqnih.gov For 2,2,4,4-tetramethylcyclobutan-1-one, ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the distinct types of protons and carbons.

The ¹H NMR spectrum is characterized by two singlets. The signal corresponding to the four methyl groups (C(CH₃)₂) appears at a higher field, while the signal for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group appears at a lower field due to the electron-withdrawing effect of the carbonyl. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the quaternary carbons bearing the methyl groups, the methyl carbons themselves, and the methylene carbon.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH₃)₂- | ~1.2 | Singlet |

| ¹H | -CH₂-C=O | ~2.0-2.5 | Singlet |

| ¹³C | C=O | ~220 | - |

| ¹³C | -C (CH₃)₂- | ~58 | - |

| ¹³C | -C H₂- | ~50 | - |

| ¹³C | -CH₃ | ~25 | - |

Note: These are predicted values based on standard chemical shift correlations. Actual values may vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for monitoring isotopic labeling, such as the incorporation of deuterium (B1214612). The acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group) can be investigated through base-catalyzed deuterium exchange. When this compound is treated with a deuterated solvent like deuterium oxide (D₂O) in the presence of a base, the α-protons are abstracted to form an enolate intermediate. This enolate is then quenched by the deuterated solvent, resulting in the replacement of the α-protons with deuterium atoms.

This exchange can be readily followed by ¹H NMR spectroscopy by observing the disappearance or reduction in the intensity of the signal corresponding to the α-methylene protons. youtube.com Mass spectrometry can also be used to confirm the incorporation of deuterium by detecting an increase in the molecular weight of the compound. Such studies provide kinetic and mechanistic information about enolate formation, which is a fundamental reaction in organic chemistry. nih.gov

While this compound does not have stereoisomers, NMR spectroscopy is crucial for assessing its chemical purity by detecting signals from any potential impurities. For related molecules like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498), which exists as cis and trans isomers, NMR is essential for determining the isomeric ratio. wikipedia.org

Furthermore, NMR can provide insight into the molecule's conformation in solution. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this puckering can be studied using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space interactions between protons. For the related cis-2,2,4,4-tetramethylcyclobutan-1,3-diol, the C₄ ring is known to be non-planar. wikipedia.orgwikipedia.org A similar puckered conformation is expected for the monoketone derivative.

X-ray Crystallography for Solid-State Structural Determinationwordpress.comkhwarizmi.orgnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wordpress.com By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, allowing for the determination of atomic positions, bond lengths, and bond angles with high precision. khwarizmi.org

For this compound, a single-crystal X-ray diffraction analysis would provide the exact solid-state structure, confirming the connectivity and offering precise measurements of the C-C and C=O bond lengths and the angles within the cyclobutane ring.

A key piece of information obtained from X-ray crystallography is the molecule's conformation in the crystal lattice. The analysis would definitively confirm the puckered nature of the cyclobutane ring. It would provide precise values for the dihedral angles that define the ring's conformation, settling any questions about its planarity. As the molecule is achiral and possesses a plane of symmetry, the crystallographic data would confirm this lack of stereoisomerism.

Occupancy modulation is a phenomenon observed in more complex crystal structures, particularly incommensurately modulated crystals or those with significant positional disorder, where the occupancy of a specific atomic site varies periodically throughout the crystal lattice. youtube.com This analysis is typically applied to complex inorganic materials or macromolecules where such disorder is a key structural feature. For a relatively small and simple organic molecule like this compound, significant occupancy modulation is not expected, and there are no reports in the scientific literature to suggest its presence.

Ultrafast Spectroscopy for Photochemical Dynamicskyoto-u.ac.jparxiv.orgnycu.edu.twarxiv.org

Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are employed to observe the real-time dynamics of chemical reactions, particularly photochemical processes. nih.govkyoto-u.ac.jp The photochemistry of ketones, especially cyclic ketones like cyclobutanone (B123998), is a well-studied area.

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. From this state, it can undergo a Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. wikipedia.orgresearchgate.netscispace.com This cleavage results in the formation of a biradical intermediate.

Reaction Scheme: Norrish Type I Cleavage of this compound Image depicting the photochemical cleavage.

Ultrafast experimental methods, such as ultrafast electron diffraction and femtosecond transient absorption spectroscopy, can track the evolution of the molecule from the initial photoexcitation through the bond-breaking event to the formation of the biradical species. arxiv.orgnycu.edu.twarxiv.org Studies on the parent cyclobutanone show that after excitation, the molecule undergoes ring-opening via the Norrish Type-I reaction within picoseconds. arxiv.orgarxiv.org The resulting biradical from this compound is unstable and can subsequently fragment into smaller, stable molecules, such as isobutene and ketene (B1206846), or undergo other rearrangements. wikipedia.org

Transient Absorption Spectroscopy for Picosecond Timescales

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the kinetics and mechanics of photochemical and photophysical processes that occur on extremely short timescales, from femtoseconds to milliseconds. In a typical experiment, a "pump" laser pulse excites the molecule of interest to a higher electronic state. A second, weaker "probe" pulse, with a broad spectral range, is then used to measure the absorption changes in the sample at various time delays after the initial excitation. These changes can be due to ground-state bleaching (depletion of the ground state), stimulated emission from the excited state, or excited-state absorption to even higher energy levels.

| Process | Timescale | Spectroscopic Signature |

| Internal Conversion (S2 -> S1) | < 1 ps | Decay of S2 absorption, Rise of S1 absorption |

| Intersystem Crossing (S1 -> T1) | ps - ns | Decay of S1 absorption/stimulated emission, Rise of T1 absorption |

| Vibrational Cooling | ps | Spectral narrowing and shifting of absorption bands |

| Non-radiative Decay (S1 -> S0) | ps - ns | Recovery of ground-state bleach |

Table 1: Hypothetical Transient Absorption Signatures for this compound based on related cyclic ketones.

Ultrafast Electron Diffraction (UED) for Structural Dynamics in Excited States

Ultrafast Electron Diffraction (UED) is a revolutionary technique that allows for the direct observation of molecular structures as they change during a chemical reaction. arxiv.orgnih.gov Similar to conventional electron diffraction, UED relies on the scattering of a beam of electrons by the molecule, which produces a diffraction pattern. This pattern is a function of the distances between the atoms in the molecule. In UED, both the pump (a laser pulse to initiate the reaction) and the probe (a short pulse of electrons) are ultrashort, enabling the capture of "snapshots" of the molecular structure at different points in time with femtosecond to picosecond resolution. arxiv.orgnih.gov

While no specific UED studies on this compound are available, extensive research has been conducted on its parent compound, cyclobutanone. arxiv.orgresearchgate.net These studies provide a blueprint for what could be expected. Upon photoexcitation, cyclobutanone undergoes a Norrish Type-I reaction, which involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a biradical intermediate. arxiv.org UED experiments can directly visualize this ring-opening process.

In a hypothetical UED experiment on this compound, the initial diffraction pattern would correspond to the ground-state structure of the molecule. Following excitation with a UV laser pulse, a series of time-resolved diffraction patterns would be collected. The analysis of these patterns would reveal:

The timescale of C-C bond cleavage: A delay in the appearance of structural changes relative to the initial photoexcitation can be measured, providing insight into the lifetime of the initially excited state. For cyclobutanone, these changes appear with a delay of (0.14 ± 0.05) ps. arxiv.org

The structure of the biradical intermediate: The diffraction patterns at later time delays would allow for the determination of the bond lengths and angles of the transient biradical species.

The dynamics of subsequent reactions: The biradical can then fragment into smaller molecules. For cyclobutanone, two competing fragmentation channels are observed, yielding either ketene and ethylene, or propene and carbon monoxide, within (1.2 ± 0.2) ps. arxiv.org UED can track the appearance of the diffraction signals corresponding to these final products.

| Time Delay (ps) | Observed Structural Event (based on cyclobutanone studies) | Key Diffraction Feature Change |

| 0 | Ground-state structure | Static diffraction pattern |

| 0.14 ± 0.05 | Onset of C-C bond elongation | Change in radial distribution function corresponding to the breaking bond |

| 0.29 ± 0.2 | Depopulation of the photoexcited S2 state | Changes in inelastic scattering signatures |

| 1.2 ± 0.2 | Formation of final products (e.g., ketene, ethylene) | Appearance of new diffraction peaks corresponding to product structures |

Table 2: Expected timeline of structural dynamics for this compound in a UED experiment, extrapolated from studies on cyclobutanone. arxiv.orgresearchgate.net

Time-Resolved Mass Spectrometry for Fragment Identification

Time-Resolved Mass Spectrometry (TRMS) is an essential tool for identifying the products and transient intermediates formed during a photochemical reaction. wiley.com In this technique, a pump laser pulse initiates the photoreaction, and a second, time-delayed laser pulse ionizes the molecules in the reaction mixture. The resulting ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio. By varying the time delay between the pump and ionization pulses, a mass spectrum can be recorded as a function of time, providing a kinetic trace for each of the detected species. nih.gov

For the photodissociation of this compound, TRMS would be instrumental in unraveling the fragmentation pathways. Following the initial Norrish Type-I cleavage to form a biradical, several subsequent fragmentation routes are possible. The presence of the four methyl groups would likely influence the stability and subsequent reactivity of the biradical intermediate compared to unsubstituted cyclobutanone.

A hypothetical TRMS study of this compound could reveal the following:

Primary fragments: The mass spectrum would show peaks corresponding to the primary photofragments. Based on the Norrish Type-I mechanism, one would expect the formation of a biradical that could then fragment into smaller, stable molecules.

Kinetic profiles: By plotting the intensity of each fragment's mass peak as a function of the pump-probe delay time, the rise and decay times of different species can be determined. This allows for the differentiation between primary products, which appear promptly after excitation, and secondary products, which are formed from the decomposition of transient intermediates.

| m/z | Plausible Fragment Identity | Expected Temporal Behavior |

| 140 | This compound (parent) | Decay over time (ground state depletion) |

| 70 | Isobutene (from cleavage and rearrangement) | Rise and then plateau/decay |

| 70 | Ketene derivative (dimethylketene) | Rise and then plateau/decay |

| 56 | Isobutylene | Rise and then plateau/decay |

| 42 | Ketene | Rise and then plateau/decay |

Table 3: Plausible fragments and their expected temporal behavior in a time-resolved mass spectrometry study of this compound.

By combining the insights from these advanced spectroscopic techniques, a comprehensive picture of the ultrafast photochemical dynamics of this compound could be constructed, from the initial absorption of light to the formation of the final photoproducts.

Advanced Applications and Role in Synthetic Design

2,2,4,4-Tetramethylcyclobutan-1-one as a Building Block in Complex Chemical Syntheses

The reactivity of the carbonyl group(s) in this compound and the corresponding 1,3-dione allows for their transformation into a variety of intricate chemical structures. These compounds serve as versatile starting points for constructing novel cyclic and acyclic systems.

Spirocycles, compounds containing two rings connected by a single common atom, are significant structural motifs in many natural products and pharmaceuticals. The carbonyl group of this compound provides a reactive handle for constructing such systems. One common strategy involves the conversion of the ketone to an alkene via reactions like the Wittig olefination, followed by further cyclization. The Wittig reaction uses a phosphonium (B103445) ylide to transform a ketone into an alkene, which can then participate in subsequent ring-forming reactions. researchgate.netnih.gov

Another approach to spirocyclic ethers is the Prins-type cyclization, where a ketone can react with a homoallylic alcohol under acidic conditions. nih.gov For instance, the reaction of a cyclic ketone with 3-buten-1-ol (B139374) in the presence of an acid like methanesulfonic acid can yield spirocyclic tetrahydropyran (B127337) derivatives. nih.gov While specific examples starting directly from this compound are specialized, these established methods represent potential pathways to novel spirocyclic frameworks based on its unique carbon skeleton. The synthesis of complex spirocycles is often a multi-step process where the initial ketone is a key component for building the spiro-center. nih.govscripps.edu

Heterocyclic compounds are crucial in medicinal chemistry and materials science. This compound is a precursor for various heterocyclic systems, often through reactions that involve the carbonyl group.

One notable method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which yields a four-membered ether ring known as an oxetane. wikipedia.orgorganic-chemistry.org The reaction proceeds through the photochemical excitation of the ketone, which then adds to the alkene. psu.eduyoutube.com This method can be applied to synthesize oxetane-based heterocycles from this compound.

Ring expansion reactions also provide a powerful route to larger heterocyclic rings. The Schmidt reaction, for example, converts a cyclic ketone into a lactam (a cyclic amide) through reaction with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.org The mechanism involves the addition of the azide (B81097) to the protonated ketone, followed by a rearrangement that incorporates a nitrogen atom into the ring, thus expanding it. organic-chemistry.orgbyjus.com This transformation can convert this compound into a five-membered lactam.

Furthermore, derivatives of the parent dione (B5365651) can be used to access other heterocycles. Thermal decomposition of 4-azido-cyclobutenone derivatives, which can be prepared from squaric acid esters (related to the cyclobutane-dione family), leads to the formation of polysubstituted 2-aza-2,4-cyclopentadienones. These products can then be reacted with binucleophilic reagents to generate various nitrogen heterocycles. researchgate.net

The inherent ring strain of the four-membered cyclobutane (B1203170) ring provides a thermodynamic driving force for ring expansion reactions, allowing for the synthesis of more stable five- and six-membered rings. researchgate.net These rearrangements can generate novel and complex carbon skeletons that are otherwise difficult to access.

The Schmidt reaction, besides forming lactams, is a prime example of a ring-expansion rearrangement. wikipedia.orglibretexts.org When applied to this compound, the reaction proceeds via an initial addition of hydrazoic acid to the ketone, followed by the migration of one of the adjacent carbon atoms to the nitrogen, leading to the expulsion of dinitrogen gas and the formation of an expanded ring. libretexts.orgorganic-chemistry.org

Another powerful method for ring enlargement involves the thermal decomposition of 4-azido-2-cyclobutenone derivatives. This process involves the extrusion of nitrogen gas from the azide group to form a nitrene intermediate, which then triggers a ring expansion to yield a 2-aza-2,4-cyclopentadienone, a five-membered ring system. researchgate.net This demonstrates how the cyclobutane framework can be synthetically manipulated to build larger, functionalized carbocyclic and heterocyclic structures.

Derivatives of this compound in Materials Science Research

The derivatives of this compound, particularly the diol and dione, are of significant importance in the field of materials science. The hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione yields 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), a key monomer for high-performance polymers. wikipedia.org The synthesis of the dione precursor itself involves the dimerization of dimethylketene, which is produced from the pyrolysis of isobutyric anhydride. wikipedia.orggoogle.com

2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) is an aliphatic diol that exists as a mixture of cis and trans isomers. wikipedia.org It has emerged as a critical monomer in the synthesis of advanced polymeric materials, most notably as a modern alternative to bisphenol A (BPA). wikipedia.org The incorporation of the rigid and bulky cyclobutane ring into polymer backbones imparts unique and desirable properties.

The primary application of CBDO is in the production of copolyesters, such as the commercial product Tritan™. These materials are valued for their toughness, clarity, and heat resistance, making them suitable for a wide range of applications from consumer goods to medical devices. wikipedia.org

CBDO is used in condensation polymerization with various dicarboxylic acids (or their esters) and often a second diol to produce copolyesters. The inclusion of the rigid CBDO monomer into the polymer chain significantly enhances the material's properties.

Key effects of incorporating CBDO in copolyesters:

Increased Glass Transition Temperature (Tg): The rigid structure of the cyclobutane ring restricts segmental motion of the polymer chains, leading to a higher Tg. This translates to better heat resistance and dimensional stability at elevated temperatures.

Enhanced Mechanical Properties: Copolyesters containing CBDO exhibit an excellent combination of hardness and impact strength.

The table below summarizes findings from research on copolyesters synthesized using CBDO, demonstrating how modulating the monomer composition affects the final properties of the polymer.

| Dicarboxylic Acid Component | Diol Component 1 (Mole %) | Diol Component 2 (Mole %) | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Terephthalic Acid | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) (64%) | Ethylene Glycol (36%) | Copolyester with high impact strength, hardness, and heat resistance. | libretexts.org |

| Dimethyl Terephthalate (DMT) | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) | 1,4-Cyclohexanedimethanol (CHDM) | High molecular weight thermoplastic copolyester. The process is designed to reduce the precipitation of byproducts. | wikipedia.org |

| Terephthalic Acid | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) | 2-Methyl-1,3-propanediol (MPO) | Colorless, highly transparent, heat-resistant copolyester with a Tg up to 145 °C and improved thermal stability during processing. Exhibits balanced mechanical and optical properties. | psu.edu |

Cyclobutane Diols as Monomers for High-Performance Polymers

Impact of Cyclobutane Rigidity on Polymer Properties

The incorporation of the 2,2,4,4-tetramethylcyclobutane moiety, primarily through its diol derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), into polymer backbones has a profound impact on their material properties. The inherent rigidity of the cyclobutane ring is a key factor in the performance of these polymers, leading to materials with a unique combination of thermal stability, mechanical strength, and high impact resistance. wikipedia.orgacs.org

Polyesters synthesized using CBDO are noted for their rigidity, which stems from the conformationally constrained four-membered ring. wikipedia.org This structural feature prevents the two hydroxyl groups from forming undesirable cyclic structures during polymerization. wikipedia.org When copolyesters are prepared by combining the rigid CBDO with flexible diols, the resulting materials exhibit exceptional properties. acs.org These copolyesters are typically amorphous when the CBDO content is between 40 and 90 mole percent of the total diol content. acs.org

A significant consequence of incorporating the rigid cyclobutane structure is the elevation of the polymer's glass transition temperature (Tg). The Tg of terephthalate-based copolyesters can range from 80°C to 168°C, directly depending on the proportion of CBDO units in the polymer chain. acs.org This high Tg contributes to the excellent thermal properties of these materials. acs.orgresearchgate.net Despite their rigidity, these polymers demonstrate remarkable ductility and impact resistance. wikipedia.orgacs.org Research has shown that the impact resistance is inversely proportional to the CBDO content, with notched Izod values reaching as high as 1000 J/m. acs.org It is possible to achieve both a high Tg (above 100°C) and high impact strength (250–750 J/m) simultaneously in compositions containing approximately 50–80 mol % CBDO. acs.org

| Property | Observation | Contributing Factor | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | High (80°C to 168°C) | Rigidity of the cyclobutane ring | acs.org |

| Impact Resistance | High (up to 1000 J/m Notched Izod) | Combination of rigid CBDO and flexible diols | acs.org |

| Thermal Stability | Excellent | Stable cyclobutane structure | wikipedia.org |

| Optical Properties | Low color and good clarity | Amorphous nature of copolyesters | acs.org |

| UV Stability | Good inherent resistance to yellowing | Chemical structure of the copolyester | acs.org |

| Ductility | High | CBDO-derived polymer structure | wikipedia.org |

Exploration of Alternative Polymer Architectures

The unique properties imparted by the 2,2,4,4-tetramethylcyclobutane unit have encouraged the exploration of more complex and alternative polymer architectures beyond simple copolyesters. These advanced structures aim to further refine and control the material's performance for specialized applications.

One significant area of development is in segmented block copolyesters. elsevierpure.com In this architecture, rigid, high-Tg "hard segments" containing CBDO are combined with flexible, low-Tg "soft segments." This approach has been successfully demonstrated using conventional melt transesterification to produce high-molecular-weight segmented copolyesters. elsevierpure.com The hard segment, typically a polyester (B1180765) precursor made from CBDO and a cycloaliphatic dicarboxylate, provides thermal resistance and strength. elsevierpure.com Subsequent polymerization with a long-chain polyol forms the soft segment. elsevierpure.com The resulting polymers exhibit a multiblock architecture and show enhanced mechanical properties compared to non-segmented controls. elsevierpure.com The steric hindrance from the bulky tetramethyl-substituted cyclobutane ring can reduce transesterification, helping to maintain the blocky structure during synthesis. elsevierpure.com Advanced imaging techniques like atomic force microscopy and small-angle X-ray scattering have confirmed the presence of microphase separation in these segmented copolyesters, which is crucial for their enhanced performance. elsevierpure.com

Another innovative architecture involves the incorporation of cyclobutane-fused mechanophores directly into the polymer backbone. chemrxiv.org Researchers have synthesized polyethylene (B3416737) materials containing in-chain cyclobutane-fused succinimide (B58015) mechanophores. chemrxiv.org A mechanophore is a molecular unit that responds to mechanical force with a chemical reaction. In this case, the cyclobutane ring can undergo ring-opening when subjected to ultrasonication, demonstrating a mechanochemical response. chemrxiv.org The efficiency of this ring-opening was found to be greater in higher molecular weight polymers. chemrxiv.org Importantly, the inclusion of these cyclobutane units, even at high incorporation ratios, did not compromise the thermal stability of the polyethylene materials. chemrxiv.org This research opens pathways to creating polymers with built-in stress-sensing or self-healing capabilities based on the controlled cleavage of the cyclobutane ring.

Development of Catalytic Systems Utilizing this compound Analogs

Analogs of this compound have found utility in the design and development of novel catalytic systems. The rigid and well-defined stereochemistry of the cyclobutane ring can be exploited to create specific ligand environments around a metal center, influencing the activity and selectivity of the catalyst.

One area of application is in asymmetric catalysis. While direct use of the ketone is less common, related cyclobutane derivatives serve as crucial components. For example, rhodium-catalyzed asymmetric addition reactions have been developed for the synthesis of chiral, substituted cyclobutanes. nih.gov These reactions can proceed via the hydrometallation of cyclobutenes, where a chelating group is essential for the reaction to proceed, highlighting the importance of the ligand structure. nih.gov

Furthermore, cyclobutane derivatives are used as ligands in coordination chemistry, which is fundamental to catalysis. Kinetic and mechanistic studies have been performed on the ligand substitution reactions of palladium(II) complexes containing a bidentate cyclobutane-1,1-dicarboxylate (B1232482) (cbdca) ligand. capes.gov.br Understanding the displacement of such ligands by nucleophiles is critical for designing catalytic cycles where substrate binding and product release are key steps. capes.gov.br

The broader field of catalysis with cyclometallated complexes also provides a context for the potential use of this compound analogs. Cycloruthenated complexes, for instance, are used in a variety of transformations, including transfer hydrogenation and olefin metathesis. nih.gov The strong carbon-metal bond in these pincer-type complexes grants excellent thermal stability. nih.gov The development of chiral-at-metal ruthenium complexes has led to catalysts that show high reactivity and enantioselectivity in reactions like the alkynylation of trifluoromethyl ketones. nih.gov The synthesis of ligands derived from functionalized cyclobutanes, analogous to this compound, could provide new, sterically demanding, and stable environments for creating highly selective and robust catalysts.

| Catalytic System / Reaction | Metal Center | Role of Cyclobutane Analog | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Hydroacylation | Rhodium (Rh) | Substrate (meso-cyclobutene) | Provides a modular entry to stereochemically complex acylated cyclobutanes. | nih.gov |

| Ligand Substitution Reactions | Palladium (Pd) | Bidentate Ligand (cyclobutane-1,1-dicarboxylate) | Mechanism is associative; informs design of catalytic cycles. | capes.gov.br |

| Enantioselective Alkynylation | Ruthenium (Ru) | Component of Chiral-at-Metal Complex | Complexes yielded high reactivity and enantioselectivity. | nih.gov |

| Olefin Metathesis | Ruthenium (Ru) | Component of Cycloruthenated Catalyst | Nitrato complexes showed exceptional conversion and high Z-selectivity. | nih.gov |

Future Research Directions and Open Questions

Untapped Synthetic Pathways for 2,2,4,4-Tetramethylcyclobutan-1-one and its Analogs

While the dimerization of dimethylketene, formed from isobutyryl chloride and triethylamine, is a known route to 2,2,4,4-tetramethylcyclobutane-1,3-dione, the precursor to the title compound, exploration of alternative and more efficient synthetic strategies is a key area for future research. google.comwikipedia.org One promising avenue involves the development of catalytic methods that avoid the use of stoichiometric reagents like triethylamine, potentially leading to more atom-economical and environmentally friendly processes.

Furthermore, the synthesis of novel analogs of this compound with varied substitution patterns on the cyclobutane (B1203170) ring could unlock new properties and applications. Research could focus on developing stereoselective syntheses to control the cis/trans isomerism of substituents, which is known to significantly influence the properties of resulting polymers. wikipedia.org The synthesis of functionalized derivatives, such as those containing reactive handles for further chemical modification, also presents a rich area for investigation. rsc.org

Deeper Mechanistic Understanding of Complex Ring-Opening and Rearrangement Processes

The cyclobutane ring in this compound and its derivatives is susceptible to various ring-opening and rearrangement reactions, the mechanisms of which are not fully elucidated. nih.govresearchgate.net Future research should aim to gain a more profound mechanistic understanding of these transformations. This includes detailed kinetic and computational studies to map out reaction pathways and identify key intermediates and transition states.

For instance, the Baeyer-Villiger oxidation, which converts ketones to esters, could be applied to this compound to produce a lactone. wiley-vch.de A thorough mechanistic investigation of this reaction could reveal insights into the migratory aptitude of the sterically hindered groups and the influence of the strained ring system. Similarly, studying rearrangement reactions like the Pinacol rearrangement, which involves the transformation of 1,2-diols, could provide valuable information about the behavior of the tetramethyl-substituted cyclobutane skeleton under acidic conditions. wikipedia.org Understanding these fundamental processes is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Exploration of Novel Reactivity under Extreme Conditions or with Emerging Reagents

The behavior of this compound under non-traditional reaction conditions represents a frontier of unexplored chemistry. Investigating its reactivity under high pressure, microwave irradiation, or in supercritical fluids could lead to unexpected and potentially useful transformations. For example, subjecting the compound to high temperatures and pressures could induce novel rearrangement or fragmentation pathways.

The use of emerging reagents, such as novel organometallic complexes or photoredox catalysts, could also unlock new reactivity patterns. uzh.chnih.gov For instance, the reaction of this compound with organometallic reagents could lead to the selective formation of new carbon-carbon bonds. uzh.ch Photocatalytic methods could enable transformations that are not accessible through traditional thermal reactions, such as novel cycloaddition or ring-expansion reactions. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. mdpi.com Future research should leverage advanced computational modeling techniques to:

Predict Reaction Outcomes: Develop accurate theoretical models to predict the products and stereoselectivity of various reactions involving the cyclobutanone (B123998) ring. drugtargetreview.com This can help in designing more efficient and selective synthetic routes.

Elucidate Reaction Mechanisms: Use computational methods to map out the potential energy surfaces of complex reactions, providing detailed insights into reaction mechanisms that are difficult to obtain experimentally. youtube.com

Design Novel Molecules: Employ computational screening to design new analogs of this compound with desired electronic and steric properties for specific applications.

| Computational Application | Research Focus | Potential Impact |

| Reaction Prediction | Predicting stereoselectivity in hydrogenation reactions. | Optimized synthesis of specific CBDO isomers. |

| Mechanism Elucidation | Modeling the transition states in ring-opening polymerizations. | Development of more efficient polymerization catalysts. |

| Molecular Design | Screening for analogs with enhanced thermal stability. | Creation of next-generation high-performance polymers. |

Expanding the Scope of Material Applications beyond Current Frontiers

The primary application of this compound derivatives, particularly CBDO, is in the production of high-performance polyesters and copolyesters like Tritan™. These materials are valued for their toughness, clarity, and thermal stability. wikipedia.org However, the unique structural features of the tetramethylcyclobutane ring suggest that its derivatives could find use in a much broader range of materials.

Future research should explore the incorporation of this motif into other classes of polymers, such as polycarbonates, polyurethanes, and polyamides, to create materials with novel properties. wikipedia.orggoogle.com For example, the rigidity of the cyclobutane ring could be exploited to develop new materials for applications in optics or electronics. nih.gov Furthermore, the development of functionalized derivatives could lead to materials with tailored properties, such as stimuli-responsive polymers or materials for biomedical applications. google.com The potential for creating novel three-dimensional coordination polymers also presents an exciting avenue for exploration. nih.gov

Conclusion

Summary of Key Academic Contributions to 2,2,4,4-Tetramethylcyclobutan-1-one Chemistry

Academic research on this compound has primarily focused on its synthesis and thermal decomposition, which provides a clear window into the reactivity of highly substituted cyclobutane (B1203170) rings.

The synthesis of this ketone is linked to its diketone precursor, 2,2,4,4-tetramethylcyclobutane-1,3-dione. This diketone is formed through the spontaneous head-to-tail dimerization of dimethylketene, which itself is typically generated by the dehydrohalogenation of isobutyryl chloride using triethylamine. wikipedia.org The subsequent selective reduction of one ketone group would yield the target molecule, this compound.

A pivotal academic contribution is the study of its thermal decomposition. Research has shown that when heated in the gas phase between 364 and 427°C, the compound undergoes a kinetically first-order decomposition. rsc.org This process primarily follows a concerted, unimolecular pathway to yield isobutene and dimethylketene. A minor, competing pathway, accounting for approximately 6% of the reaction, produces 1,1,2,2-tetramethylcyclopropane (B1198135) and carbon monoxide. rsc.org These findings are crucial for understanding the stability and fragmentation patterns of strained cyclic ketones.

| Reaction Pathway | Major Products | Minor Products |

| Thermal Decomposition | Isobutene, Dimethylketene | 1,1,2,2-Tetramethylcyclopropane, Carbon Monoxide |

This table summarizes the products formed during the thermal decomposition of this compound as identified in academic studies. rsc.org

Broader Implications for Cyclobutane Chemistry and Organic Synthesis

The chemistry of this compound has broader implications for the fields of cyclobutane chemistry and organic synthesis, largely due to the inherent ring strain of the cyclobutane core.

Understanding Strained Systems: Studies on this molecule contribute to the fundamental understanding of how ring strain and steric hindrance influence reaction pathways. rsc.org The thermal decomposition pathway, for instance, is a classic example of a retro-[2+2] cycloaddition, a key reaction type in cyclobutane chemistry. wikipedia.orgnih.gov The preference for cleavage to an alkene and a ketene (B1206846) over other potential rearrangements provides valuable data for theoretical and mechanistic models of strained ring systems.

Synthetic Building Blocks: While direct applications are not widespread, the chemistry is relevant to the synthesis of important industrial polymers. The ketone's precursor, 2,2,4,4-tetramethylcyclobutane-1,3-dione, can be hydrogenated to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO). wikipedia.orgwikipedia.org CBDO is a critical monomer used in the production of specialty polyesters, such as Tritan™, which is valued as a substitute for bisphenol A (BPA). wikipedia.org Therefore, the chemistry surrounding the ketone is intrinsically linked to the synthesis of advanced materials.

Ring Expansion and Rearrangement: The cyclobutane ring is prone to ring expansion reactions, often driven by the release of ring strain, to form more stable five-membered rings like cyclopentanones. youtube.comugent.be While the thermal decomposition of this compound leads to fragmentation, rsc.org its structure represents a potential starting point for targeted ring-expansion reactions under different conditions (e.g., acid-catalyzed or metal-promoted rearrangements), a common strategy in organic synthesis to build complexity. ugent.bescispace.com

Outlook for Continued Scholarly Investigation

Future scholarly investigation into this compound is likely to proceed in several promising directions, leveraging its unique structural features for both fundamental and applied research.

Photochemistry: The photochemistry of cyclobutanones is a rich field, often involving Norrish Type I and Type II reactions that lead to diverse products through radical intermediates. A detailed photochemical study of this compound could reveal novel reaction pathways influenced by the steric constraints of the four methyl groups. Such studies would provide deeper insight into the interplay of light energy and strained ring systems.

Catalytic Transformations: Exploring the catalytic transformations of this ketone could unlock new synthetic methodologies. For example, Baeyer-Villiger oxidation could lead to a sterically hindered lactone, a potentially valuable synthetic intermediate. Furthermore, transition-metal-catalyzed reactions could uncover new types of ring-opening, rearrangement, or cycloaddition pathways that are not accessible under thermal or photochemical conditions. williams.edu

Advanced Synthetic Applications: There is potential for this ketone to serve as a specialized building block in the synthesis of complex organic molecules. Its rigid and sterically defined structure could be exploited to control stereochemistry in subsequent reactions. Investigations into its use in multicomponent reactions or as a precursor to novel functional materials could yield innovative applications in medicinal chemistry and material science. beilstein-journals.orgnih.gov

Q & A

Q. What are the key synthetic pathways for 2,2,4,4-tetramethylcyclobutan-1-one, and how can experimental conditions be optimized to minimize isomerization?

Answer:

- Synthetic Routes : The compound is typically synthesized via cyclization of pre-functionalized precursors or through cycloaddition reactions. For example, [3+2] cycloaddition involving nitroethenes and cyclobutanone derivatives has been explored (Scheme 2 in ).

- Isomerization Control : Isomerization risks arise due to steric strain in the cyclobutane ring. Optimization includes:

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce thermal rearrangements.

- Catalyst Selection : Lewis acids like BF₃·OEt₂ stabilize intermediates and suppress side reactions.

- Solvent Polarity : Non-polar solvents (e.g., toluene) minimize solvolysis pathways.

- Validation : Monitor reaction progress via GC-MS or NMR to detect early signs of isomerization .

Q. How can researchers distinguish between structural isomers of this compound using spectroscopic methods?

Answer:

- NMR Analysis :

- ¹³C NMR : The carbonyl carbon in this compound appears at ~215 ppm, distinct from other ketones (e.g., cyclohexanone at ~210 ppm). Methyl groups show upfield shifts (δ 20–25 ppm) due to ring strain.

- ¹H NMR : Methyl protons exhibit splitting patterns influenced by ring symmetry (e.g., singlet for equivalent groups).

- IR Spectroscopy : The carbonyl stretch (C=O) at ~1750 cm⁻¹ is diagnostic.

- Reference Data : Cross-check with NIST Chemistry WebBook entries for cyclobutanone derivatives ().

Q. What are the critical physical properties (e.g., melting point, solubility) of this compound, and how do they impact experimental design?

Answer:

| Property | Value | Source |

|---|---|---|

| Melting Point | 126–129°C | |

| Density | 1.017 g/cm³ | |

| Solubility | Low in H₂O; high in DCM, THF |

- Experimental Implications :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) for purification.

- Reaction Solvent : Prefer non-polar solvents to enhance solubility and stability.

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in [3+2] cycloaddition reactions?

Answer:

- Steric Effects : The bulky tetramethyl groups hinder approach of electrophiles, favoring reactions with small, linear dienophiles (e.g., nitroethenes).